molecular formula C13H19ClN2O3S B2712749 2-Chloro-N-(2-ethyl-2-methylsulfonylbutyl)pyridine-4-carboxamide CAS No. 1436062-21-3

2-Chloro-N-(2-ethyl-2-methylsulfonylbutyl)pyridine-4-carboxamide

Cat. No. B2712749
CAS RN: 1436062-21-3
M. Wt: 318.82
InChI Key: SWTJOFHIYCEOJO-UHFFFAOYSA-N
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Description

“2-Chloro-N-(2-ethyl-2-methylsulfonylbutyl)pyridine-4-carboxamide” is a chemical compound with the molecular formula C13H19ClN2O3S. It contains a pyridine ring, which is a basic aromatic ring structure found in many important biological compounds .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of the amide group (-CONH2) and the sulfonyl group (-SO2-) suggest potential sites for reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar amide and sulfonyl groups in this compound suggest that it might have good solubility in polar solvents .

Scientific Research Applications

Synthesis and Drug Development

  • Pyridine carboxamide derivatives have been extensively studied for their synthesis processes, showcasing their potential in drug development. For example, Andersen et al. (2013) described the development of a multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, which highlights the importance of these compounds in medicinal chemistry (Andersen et al., 2013).

Catalysis

  • Amide ligands, derived from similar pyridine compounds, have been shown to enable Cu-catalyzed coupling of sodium methanesulfinate with (hetero)aryl chlorides, demonstrating the role of pyridine derivatives in facilitating significant chemical reactions (Ma et al., 2017).

Pharmacological Studies

  • Similar compounds have been explored for their pharmacological properties, including studies on absorption, distribution, metabolism, and excretion (ADME), which are crucial in drug development. Yue et al. (2011) investigated the metabolic fate and disposition of GDC-0449, a Hedgehog pathway inhibitor, in rats and dogs, demonstrating the extensive metabolism of pyridine derivatives (Yue et al., 2011).

Environmental and Material Sciences

  • Pyridine derivatives have also found applications in the synthesis of materials with specific properties. Gilbile et al. (2017) discussed the synthesis and green metric evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, an intermediate utilized in the synthesis of Dexlansoprazole, highlighting the importance of these compounds in the development of materials and processes with reduced environmental impact (Gilbile et al., 2017).

Antimicrobial and Anticancer Research

  • Research on pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents by Al-Omar and Amr (2010) shows the antimicrobial potential of such compounds, which could lead to new treatments for infections (Al-Omar & Amr, 2010).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. It could be interesting to explore its reactivity, potential biological targets, and possible applications in medicine or other fields .

properties

IUPAC Name

2-chloro-N-(2-ethyl-2-methylsulfonylbutyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-4-13(5-2,20(3,18)19)9-16-12(17)10-6-7-15-11(14)8-10/h6-8H,4-5,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTJOFHIYCEOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=CC(=NC=C1)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-ethyl-2-methanesulfonylbutyl)pyridine-4-carboxamide

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